3-Chlorophenyl methylcarbamate

Description

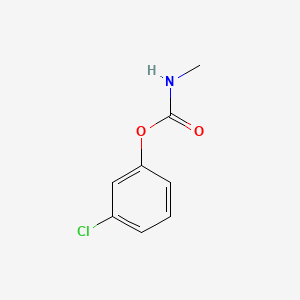

3-Chlorophenyl methylcarbamate (CAS: 2150-88-1) is a carbamate derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. It is structurally characterized by a methyl carbamate group (-O(CO)NHCH₃) attached to a 3-chlorophenyl ring. The compound is a solid at room temperature and is primarily used in laboratory research settings, with strict handling protocols to ensure safety . Synonyms include carbamic acid, N-(3-chlorophenyl)-, methyl ester and methyl (3-chlorophenyl)carbamate.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl) N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZYSXBCCWAOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879365 | |

| Record name | N-METHYL-3-CHLOROPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4090-00-0 | |

| Record name | N-METHYL-3-CHLOROPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorophenyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 3-chlorophenyl isocyanate with methanol. The reaction typically occurs under mild conditions and yields the desired carbamate product.

Another method involves the reaction of 3-chloroaniline with methyl chloroformate in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and produces this compound as the main product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized to ensure high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl methylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 3-chloroaniline and methanol.

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives under specific conditions.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: 3-Chloroaniline and methanol.

Oxidation: N-oxide derivatives.

Substitution: Substituted carbamates.

Scientific Research Applications

Chemical Properties and Structure

3-Chlorophenyl methylcarbamate features a carbamate functional group, which is known for its reactivity and biological activity. Its structure can be represented as follows:

- Chemical Formula : C9H10ClN O2

- Molecular Weight : 201.64 g/mol

The presence of the 3-chlorophenyl group enhances its lipophilicity, influencing its interaction with biological targets.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorinated aromatic ring can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.

- Carbamoylation Reactions : It can be used to introduce carbamate groups into other molecules, expanding the library of carbamate derivatives for further study.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Formation of new derivatives via nucleophilic attack on the chlorophenyl group |

| Carbamoylation | Introduction of carbamate functionalities into target molecules |

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities, particularly as an inhibitor of cholinesterases (ChEs), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

- Mechanism of Action : The compound inhibits acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine, which is beneficial for cognitive function.

Table 2: Biological Activity Overview

| Activity Type | Target Enzyme | Effect |

|---|---|---|

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | Increases acetylcholine levels |

Agricultural Applications

This compound is also utilized in agriculture as an effective pesticide and herbicide. Its ability to inhibit specific enzymes makes it suitable for controlling pests that threaten crop yields.

- Case Study : A study demonstrated its efficacy against common agricultural pests, highlighting its role in integrated pest management strategies.

Case Study 1: Anticancer Activity

Recent studies have shown that this compound possesses anticancer properties. In vitro tests revealed that it significantly inhibited the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231).

- Results : The compound exhibited an IC50 value of 5.99 μM against MDA-MB-231 cells, suggesting potent antiproliferative activity.

Case Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of this compound against non-cancerous cell lines. The results indicated low toxicity towards human non-tumorigenic mammary epithelial cells (IC50 > 60 μM), suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can lead to variations in potency and selectivity.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Enhances lipophilicity |

| Alkyl group addition | Potential increase in potency |

| Carbamate modification | Alters binding affinity |

Mechanism of Action

The mechanism of action of 3-chlorophenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes. In agricultural applications, it inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in pests .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorophenyl Carbamates

Key Observations :

- Substituent Effects : The presence of a hydroxyl group in methyl (3-hydroxyphenyl)-carbamate reduces hydrophobicity compared to the chloro-substituted analogue, impacting solubility and reactivity .

Functional Analogues (Pesticides and Agrochemicals)

Table 2: Comparison with Agrochemical Carbamates

Key Observations :

Key Observations :

- Safety Protocols : Methyl (3-hydroxyphenyl)-carbamate requires particulate filters and dust control due to explosion risks, whereas this compound’s hazards are less characterized .

Biological Activity

3-Chlorophenyl methylcarbamate, a carbamate derivative, has garnered attention in various fields due to its biological activity and potential applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈ClN₁O₂

- Molecular Weight : 201.62 g/mol

- IUPAC Name : Methyl N-(3-chlorophenyl)carbamate

- Canonical SMILES : ClC1=CC=CC=C1C(=O)N(C)O

This compound functions primarily through the inhibition of specific enzymes involved in neurotransmission and metabolic processes. Its mechanism is closely related to that of other carbamates, which typically act as acetylcholinesterase inhibitors. By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, leading to enhanced neurotransmission.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes:

- Acetylcholinesterase : The compound has been shown to inhibit acetylcholinesterase activity in vitro, suggesting potential neurotoxic effects similar to other carbamates.

- Other Enzymes : Studies have indicated that it may also affect enzymes involved in metabolic pathways, although specific targets remain under investigation.

Toxicological Studies

Toxicological assessments have revealed that this compound can exhibit both acute and chronic toxicity in laboratory settings. Key findings include:

- Acute Toxicity : LD50 values indicate moderate toxicity levels in animal models, necessitating careful handling and usage.

- Chronic Effects : Long-term exposure studies suggest potential neurotoxic effects, including behavioral changes and alterations in motor functions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study conducted on neuronal cell lines demonstrated that exposure to the compound resulted in increased oxidative stress markers, indicating potential neurodegenerative implications .

- Field Studies : Research on agricultural applications highlighted its effectiveness as a pesticide while also noting its persistence in the environment, raising concerns about bioaccumulation and ecological impact .

- Comparative Studies : Comparative analyses with other carbamates revealed that this compound possesses unique properties that may enhance its efficacy as an insecticide but also increase its toxicity profile compared to structurally similar compounds .

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Enzyme Inhibition | Acetylcholinesterase |

| LD50 (rat) | Approximately 200 mg/kg |

| Neurotoxicity Potential | Moderate to high based on exposure levels |

| Environmental Persistence | Moderate; requires further studies |

Q & A

Q. What are the recommended synthetic routes for 3-Chlorophenyl methylcarbamate in laboratory settings?

The synthesis of 3-chlorophenyl derivatives often involves chlorination of phenyl precursors followed by carbamate formation. For example, 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide derivatives can be synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol, followed by condensation with aromatic aldehydes in ethanol and glacial acetic acid . Similar methodologies can be adapted for this compound by substituting reagents to introduce the methylcarbamate group. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement.

Q. How should researchers handle this compound to ensure laboratory safety?

Based on GHS guidelines for structurally related compounds:

- Skin protection : Wear nitrile gloves and apply barrier creams to prevent dermal exposure .

- Respiratory protection : Use particulate filters (EN 143 standard) during aerosol-generating procedures .

- Environmental controls : Avoid drainage contamination; use closed systems for waste disposal .

- Post-handling protocols include thorough handwashing and equipment decontamination .

Q. What spectroscopic methods are effective for characterizing this compound?

- NMR spectroscopy : To confirm the 3-chlorophenyl group’s substitution pattern and carbamate linkage.

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the structure, guided by the nitrogen rule for heteroatom-containing compounds .

- Computational modeling : Tools like Chem3D Pro can predict atomic charges and verify resonance stability of the chlorophenyl moiety .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in carbamate formation reactions .

- Catalyst screening : Anhydrous potassium carbonate improves base-mediated reactions, while glacial acetic acid aids condensation steps .

- Advanced techniques : Microwave-assisted synthesis reduces reaction time, and solid-phase methods streamline purification .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

- Systematic reviews : Apply Cochrane Handbook guidelines to assess study heterogeneity, including variations in exposure doses, model organisms, and endpoints .

- Comparative assays : Conduct parallel in vitro/in vivo studies using standardized protocols (e.g., OECD guidelines) to reconcile discrepancies .

- Meta-analysis : Pool data from independent studies to identify trends in acute vs. chronic toxicity .

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic reactions?

- Electronic effects : The chlorine atom’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack .

- Steric effects : The 3-position minimizes steric hindrance compared to ortho-substituted analogs, favoring regioselective reactions .

- Experimental validation : Kinetic studies under varying pH and temperature conditions can quantify these effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.